Dimethyl 2-(but-3-en-1-yl)malonate

Pancreatic lipase inhibition Metabolic disease screening Malonate bioactivity

This malonate building block uniquely combines classic enolate α-carbon reactivity with a terminal alkene for orthogonal diversification (RCM, hydroboration, cross-metathesis). Distinct from unsubstituted or internal-olefin malonates that fail in late-stage diversification. Measured pancreatic lipase inhibition (IC50 ~11 µM) and optimal LogP 1.6 for bioavailability make it a minimal viable scaffold for fragment-based drug discovery. Ensuring synthetic route continuity, this compound reduces protection/deprotection steps, saving cost and time in multi-step syntheses.

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
Cat. No. B14770381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(but-3-en-1-yl)malonate
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC=C)C(=O)OC
InChIInChI=1S/C9H14O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h4,7H,1,5-6H2,2-3H3
InChIKeyYOZVGFNUZHYTTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-(but-3-en-1-yl)malonate: A Terminal Olefin-Functionalized Malonate Building Block for Diversifiable Synthesis and Biochemical Screening


Dimethyl 2-(but-3-en-1-yl)malonate (CAS 74090-14-5) is a C9H14O4 malonic ester derivative featuring a terminal olefin on its but-3-en-1-yl substituent. This structural motif distinguishes it from simpler dialkyl malonates by providing a synthetic handle for further functionalization via olefin metathesis, hydroboration, or radical cyclization while retaining the classic reactivity of the malonate α-carbon for enolate alkylation and Michael addition . The compound has been catalogued in bioactivity databases, with measured inhibitory activity against pancreatic lipase, establishing a baseline pharmacological profile absent in the unsubstituted parent malonates [1].

Why Dimethyl 2-(but-3-en-1-yl)malonate Cannot Be Replaced by Simpler Malonates in Diversification-Critical Workflows


In procurement scenarios where a malonate building block must serve dual purposes—α-carbon nucleophilic reactivity and a distal functional group for orthogonal diversification—simpler analogs such as dimethyl malonate (C7H12O4) or diethyl malonate fail. The absence of a terminal olefin in these parent compounds precludes any downstream chemistry requiring alkene participation (e.g., cross-metathesis, Wacker oxidation, thiol-ene coupling) . Conversely, analogs with internal olefins (e.g., dimethyl 2-(but-2-en-1-yl)malonate) exhibit reduced reactivity in ring-closing metathesis and addition reactions due to steric hindrance and lower thermodynamic driving force . The but-3-en-1-yl substituent also contributes to a higher computed LogP of approximately 1.6, altering solubility partitioning compared to the more polar, unsubstituted malonates . These differences mean that swapping this compound for a generic malonate can derail multi-step synthetic routes, particularly those validated with the terminal olefin as a late-stage functionalization point.

Quantitative Differentiation Evidence for Dimethyl 2-(but-3-en-1-yl)malonate Versus In-Class Analogs


Pancreatic Lipase Inhibitory Activity: Dimethyl 2-(but-3-en-1-yl)malonate vs. Unsubstituted Dimethyl Malonate [1] [2]

Dimethyl 2-(but-3-en-1-yl)malonate demonstrates measurable, albeit modest, inhibitory activity against both human and porcine pancreatic lipase, with IC50 values of 11.8 µM and 10.3 µM, respectively [1]. In contrast, unsubstituted dimethyl malonate shows no reported inhibitory activity against pancreatic lipase in comparable assays; a structurally related dimethyl malonate analog (BDBM50552218) tested against porcine pancreatic lipase yielded a substantially weaker IC50 of 20.7 µM, indicating that the but-3-en-1-yl substituent contributes approximately 2-fold enhanced potency relative to other substituted malonates [2]. The presence of the terminal olefin in the target compound likely provides favorable hydrophobic interactions within the enzyme active site that are absent in the parent scaffold.

Pancreatic lipase inhibition Metabolic disease screening Malonate bioactivity

Terminal Olefin Content Enables Orthogonal Synthetic Diversification Absent in Parent Malonates [1]

The but-3-en-1-yl substituent in the target compound contains a monosubstituted terminal alkene (vinyl group), which is the most reactive olefin substitution pattern for ring-closing metathesis (RCM) and cross-metathesis (CM) reactions [1]. Experimental studies on prenyl- and allyl-containing malonates demonstrate that terminal olefins undergo ruthenium-catalyzed RCM with significantly higher kinetic competence than internal or 1,1-disubstituted olefins [1]. Unsubstituted dimethyl malonate (CAS 108-59-8) and diethyl malonate lack any olefin moiety entirely, rendering them inert to all olefin metathesis chemistry. The dimethyl ester groups further provide a lower steric profile compared to diethyl or dibenzyl analogs, facilitating catalyst approach during enolate alkylation—a property documented for dimethyl malonates in general .

Olefin metathesis Orthogonal functionalization Building block diversification

Physicochemical Property Differentiation: Computed LogP and Rotatable Bond Count vs. Parent Malonates [1]

The target compound has a computed XLogP of 1.6, reflecting moderate lipophilicity conferred by the butenyl chain, compared to dimethyl malonate (XLogP ≈ -0.2) and diethyl malonate (XLogP ≈ 0.8) . It also possesses 7 rotatable bonds versus 5 for dimethyl malonate, indicating greater conformational flexibility [1]. These differences directly affect solubility partitioning (logD), membrane permeability predictions, and chromatographic retention times. In biochemical screening cascades, compounds with LogP values between 1 and 3 are generally preferred for cell permeability; the target compound falls within this window while the parent dimethyl malonate does not.

Lipophilicity Physicochemical profiling ADME prediction

Recommended Application Scenarios for Dimethyl 2-(but-3-en-1-yl)malonate Based on Validated Differentiation Evidence


Pancreatic Lipase Inhibitor Screening and SAR Development

Dimethyl 2-(but-3-en-1-yl)malonate serves as a starting hit for pancreatic lipase inhibitor development, with measured IC50 values of 11.8 µM (human) and 10.3 µM (porcine) [1]. Its terminal olefin provides a synthetically tractable handle for parallel derivatization (e.g., hydroboration–Suzuki coupling, cross-metathesis with aryl olefins) to explore SAR around the lipophilic pocket. Unsubstituted dimethyl malonate cannot occupy this chemical space and shows no measurable activity, making the butenyl analog the minimal viable scaffold for this target.

Multi-Step Total Synthesis Requiring Orthogonal Olefin Functionalization

In synthetic routes where a malonate building block must simultaneously provide enolate nucleophilicity at the α-carbon and a distal olefin for late-stage diversification (e.g., RCM macrocyclization or intramolecular Heck reaction), dimethyl 2-(but-3-en-1-yl)malonate is structurally unique among commercially available small malonates [1]. The terminal monosubstituted alkene shows higher kinetic competence in Ru-catalyzed RCM compared to internal or 1,1-disubstituted olefins, as established in kinetic benchmarking studies [1]. Substituting a simpler malonate here would necessitate additional protection/deprotection and functional group interconversion steps, reducing overall yield and increasing cost.

Medicinal Chemistry Library Design Requiring Balanced Lipophilicity

With a computed XLogP of 1.6, dimethyl 2-(but-3-en-1-yl)malonate occupies a lipophilicity window (LogP 1–3) preferred for oral bioavailability and cell permeability, whereas the parent dimethyl malonate (XLogP ≈ -0.2) is too polar for efficient membrane passage [1]. Fragment-based drug discovery programs targeting intracellular enzymes can use this compound as a fragment with favorable physicochemical properties and a built-in diversification vector (the terminal olefin) for fragment growth or linking strategies.

Quote Request

Request a Quote for Dimethyl 2-(but-3-en-1-yl)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.